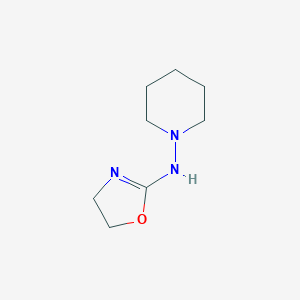

1-(2-Oxazolinylamino)piperidine

Description

1-(2-Oxazolinylamino)piperidine is a piperidine derivative characterized by a six-membered piperidine ring substituted with an oxazolinylamino group. Piperidine derivatives are widely studied in medicinal chemistry due to their versatility in interacting with biological targets such as enzymes, receptors, and ion channels . These derivatives often exhibit modulatory effects on the central nervous system (CNS), DNA repair enzymes, and metabolic pathways, depending on their substituents .

Propriétés

Numéro CAS |

102071-43-2 |

|---|---|

Formule moléculaire |

C8H15N3O |

Poids moléculaire |

169.22 g/mol |

Nom IUPAC |

N-piperidin-1-yl-4,5-dihydro-1,3-oxazol-2-amine |

InChI |

InChI=1S/C8H15N3O/c1-2-5-11(6-3-1)10-8-9-4-7-12-8/h1-7H2,(H,9,10) |

Clé InChI |

ZJFGPATYHVYXMQ-UHFFFAOYSA-N |

SMILES |

C1CCN(CC1)NC2=NCCO2 |

SMILES canonique |

C1CCN(CC1)NC2=NCCO2 |

Synonymes |

1-(4,5-Dihydrooxazol-2-ylamino)piperidine |

Origine du produit |

United States |

Comparaison Avec Des Composés Similaires

Sigma-1 Receptor (S1R) Ligands

Compounds like 1-(3-phenylbutyl)piperidine exhibit S1R affinity through salt bridge interactions with Glu172 and hydrophobic cavity fitting. Larger substituents (e.g., 4-substituted cyclohexane) optimize binding, with RMSD values >4 Å indicating conformational adaptability .

PARP Inhibitors

1-(2-Chloroethyl)piperidine derivatives (e.g., compounds 15c, 15d) demonstrate superior PARP inhibition compared to secondary amines. Tertiary amines enhance activity due to improved steric and electronic interactions with the enzyme’s catalytic domain .

NMDA Receptor Antagonists

Diarylethylamines like diphenidine lack the cyclohexane ring of arylcyclohexylamines but retain NMDA antagonism. Their flexible diarylethyl group allows non-competitive binding, producing dissociative effects similar to ketamine .

Acetylcholinesterase (AChE) Inhibitors

1-Benzyl-4-[2-phthalimidoethyl]piperidine derivatives show nanomolar potency (e.g., compound 19: IC₅₀ = 1.2 nM) and >34,700-fold selectivity for AChE over butyrylcholinesterase (BuChE). The phthalimide group enhances π-π stacking with the enzyme’s aromatic gorge .

α-Glucosidase Inhibitors

Hydrophilic substituents (e.g., hydroxy-methoxybenzyl in compound 6) improve α-glucosidase inhibition (IC₅₀ = 0.207 mM) by forming hydrogen bonds with the enzyme’s active site, outperforming acarbose (IC₅₀ = 0.353 mM) .

Structure-Activity Relationship (SAR) Trends

- Hydrophobic Substituents : Enhance receptor binding (e.g., S1R, NMDA) by filling hydrophobic pockets .

- Electron-Withdrawing Groups : Chloroethyl substituents increase electrophilicity, improving enzyme inhibition (e.g., PARP) .

- Aromatic Moieties : Benzyl or diarylethyl groups enable π-π interactions critical for AChE and NMDA activity .

- Polar Groups : Hydroxy and methoxy substituents boost solubility and target engagement in metabolic enzymes (e.g., α-glucosidase) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.